molecular formula C24H32N4O2S B10833010 N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide

N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide

Cat. No.: B10833010
M. Wt: 440.6 g/mol
InChI Key: UTQHGPPEEJLEOE-UHFFFAOYSA-N
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Preparation Methods

The preparation of BDBM50363773 involves several synthetic routes and reaction conditions. One common method includes the use of human recombinant enzymes in a fluorescence-based assay . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BDBM50363773 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BDBM50363773 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in cellular processes such as aging and apoptosis.

    Medicine: Explored for potential therapeutic applications in diseases related to enzyme dysregulation.

    Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of BDBM50363773 involves the inhibition of SIRT1 and SIRT2 enzymes. These enzymes are involved in the regulation of various cellular processes, including aging, transcription, and apoptosis. By inhibiting these enzymes, BDBM50363773 can modulate these processes and exert its effects .

Comparison with Similar Compounds

BDBM50363773 is unique in its specific inhibitory activity against SIRT1 and SIRT2 enzymes. Similar compounds include other SIRT1 and SIRT2 inhibitors, such as EX-527 and Sirtinol. BDBM50363773 is distinguished by its specific molecular structure and inhibitory potency .

Properties

Molecular Formula

C24H32N4O2S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C24H32N4O2S/c1-17(2)18-8-10-19(11-9-18)23(30)27-24(31)26-21-14-12-20(13-15-21)25-22(29)7-5-6-16-28(3)4/h8-15,17H,5-7,16H2,1-4H3,(H,25,29)(H2,26,27,30,31)

InChI Key

UTQHGPPEEJLEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C

Origin of Product

United States

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